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molecular formula C12H14N4OS B8497797 N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N'-benzylurea

N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N'-benzylurea

Cat. No. B8497797
M. Wt: 262.33 g/mol
InChI Key: FWMHYDNSAAZFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125883B1

Procedure details

N-Benzyl-N′-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-thiazol-2-yl}urea 20c (3 g; 7.64 mmol) was suspended in 50 ml of CH3OH and then, after addition of 2 g of hydrazine hydrate, stirred at RT for 2 h. The resulting solid was filtered off, and the resulting mother liquor was evaporated and triturated with 0.5 N HCl. Renewed filtration and concentration of the mother liquor led to enrichment of the required product, and this purification step was therefore repeated 3×. 0.78 g; ESI-MS [M+H+]=263.05
Name
N-Benzyl-N′-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-thiazol-2-yl}urea
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH:11][C:12]1[S:13][CH:14]=[C:15]([CH2:17][N:18]2C(=O)C3C(=CC=CC=3)C2=O)[N:16]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>CO>[NH2:18][CH2:17][C:15]1[N:16]=[C:12]([NH:11][C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[S:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
N-Benzyl-N′-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-thiazol-2-yl}urea
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)NC=1SC=C(N1)CN1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
the resulting mother liquor was evaporated
CUSTOM
Type
CUSTOM
Details
triturated with 0.5 N HCl
FILTRATION
Type
FILTRATION
Details
Renewed filtration and concentration of the mother liquor
CUSTOM
Type
CUSTOM
Details
this purification step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCC=1N=C(SC1)NC(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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